REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]2[S:12][C:11]([CH2:13][CH3:14])=[N:10][N:6]2[C:7](=[O:9])[CH:8]=1.[I-].[Na+].C(=O)(O)[O-:18].[Na+].O>CS(C)=O>[CH2:13]([C:11]1[S:12][C:5]2=[N:4][C:3]([CH2:2][OH:18])=[CH:8][C:7](=[O:9])[N:6]2[N:10]=1)[CH3:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.48 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C2N(C(C1)=O)N=C(S2)CC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were mostly removed on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue treated with ethyl acetate
|
Type
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CUSTOM
|
Details
|
to precipitate the salts
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using a gradient of ethyl acetate to 3% methanol in ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NN2C(=NC(=CC2=O)CO)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |